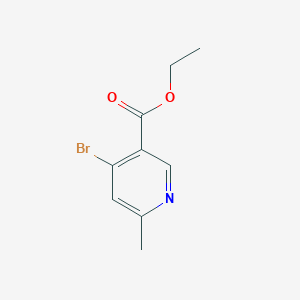

Ethyl 4-bromo-6-methylpyridine-3-carboxylate

描述

属性

CAS 编号 |

1384871-32-2 |

|---|---|

分子式 |

C9H10BrNO2 |

分子量 |

244.08 g/mol |

IUPAC 名称 |

ethyl 4-bromo-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-11-6(2)4-8(7)10/h4-5H,3H2,1-2H3 |

InChI 键 |

PVQRXUDFSGHAON-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(C=C(N=C1)C)Br |

产品来源 |

United States |

准备方法

Diazotization and Bromination of 6-Amino-2-Methylpyridine

6-Amino-2-methylpyridine undergoes diazotization with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at 0–5°C to form a diazonium salt. Subsequent bromination with copper(I) bromide (CuBr) yields 6-bromo-2-methylpyridine.

Key conditions :

Oxidation to 6-Bromo-2-Pyridinecarboxylic Acid

The methyl group of 6-bromo-2-methylpyridine is oxidized using potassium permanganate (KMnO₄) in aqueous acidic medium:

15.8 g 6-bromo-2-methylpyridine + 34.8 g KMnO₄ → 16.5 g 6-bromo-2-pyridinecarboxylic acid

Reaction parameters :

Esterification with Ethanol

The carboxylic acid is esterified using ethanol and p-toluenesulfonic acid (PTSA) as a catalyst:

16.5 g 6-bromo-2-pyridinecarboxylic acid + 200 mL anhydrous ethanol + 1.5 g PTSA → 16.6 g ethyl ester

Optimized conditions :

- Reflux: 4 hours

- Workup: Recrystallization with ethyl acetate/petroleum ether

- Yield: 94%, purity: 99.5%.

Direct Bromination of Ethyl 6-Methylpyridine-3-Carboxylate

Alternative protocols brominate pre-formed pyridine esters using phosphorus tribromide (PBr₃) or bromine (Br₂):

Bromination with PBr₃/Br₂

A slurry of ethyl 6-methylpyridine-3-carboxylate is treated with PBr₃ in acetonitrile, followed by bromine addition:

74.57 g substrate + 30 mL PBr₃ → 83.56 g product

Conditions :

Regioselective Bromination in DMF

N,N-Dimethylformamide (DMF) enhances regioselectivity for the 4-position due to electronic effects:

Methyl 2,6-dichloropyridine-3-carboxylate + NaSCH₂C₆H₄CH₃ → Methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate

Key insight :

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Solvent | Yield | Purity |

|---|---|---|---|---|

| Diazotization/Bromination | 6-Amino-2-methylpyridine | HBr, CuBr, PTSA | 94% | 99.5% |

| Direct Bromination | Ethyl 6-methylpyridine-3-carboxylate | PBr₃, DMF | 90% | 98.3% |

Advantages :

- Method 1 : High purity, scalable for industrial production.

- Method 2 : Avoids multi-step synthesis, suitable for lab-scale.

Challenges :

- Diazotization requires strict temperature control to avoid side reactions.

- Direct bromination may produce di-brominated byproducts without optimized stoichiometry.

Purification and Characterization

Recrystallization (ethyl acetate/petroleum ether) and column chromatography (silica gel, ethyl acetate/hexanes) are standard. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structure and purity:

- ¹H NMR (DMSO) : δ 1.47 (t, 3H, CH₃), 2.15 (s, 3H, CH₃), 4.51 (q, 2H, OCH₂), 7.91–9.20 (pyridine-H).

- HPLC : >99% purity.

Industrial-Scale Considerations

Patents emphasize cost-effective catalysts (PTSA over noble metals) and solvent recycling. For example, the use of acetonitrile (recovered via distillation) reduces waste.

化学反应分析

反应类型: 4-溴-6-甲基吡啶-3-羧酸乙酯会发生多种化学反应,包括:

取代反应: 在适当的条件下,溴原子可以用其他亲核试剂(如胺或硫醇)取代。

氧化和还原: 该化合物可以被氧化或还原以形成不同的衍生物,具体取决于所用试剂和条件。

常用试剂和条件:

取代: 极性溶剂中的叠氮化钠或硫氰酸钾等试剂。

氧化: 氧化剂如高锰酸钾或三氧化铬。

还原: 还原剂如氢化锂铝或硼氢化钠。

科学研究应用

4-溴-6-甲基吡啶-3-羧酸乙酯由于其多功能的化学性质而广泛用于科学研究。它的一些应用包括:

化学: 它作为合成更复杂有机分子的构建块,特别是在药物和农用化学品的开发中。

生物学: 该化合物用于研究酶抑制剂和受体配体,有助于了解生物途径。

医学: 它正在研究其潜在的治疗特性,包括抗炎和抗菌活性。

工业: 该化合物用于生产特种化学品和材料.

作用机制

4-溴-6-甲基吡啶-3-羧酸乙酯的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。溴原子和酯基在其结合亲和力和反应性中起着至关重要的作用。 该化合物可以抑制或激活某些生物途径,具体取决于其结构和靶标的性质 .

类似化合物:

- 4-溴-2-甲基吡啶-3-羧酸乙酯

- 4-氯-6-甲基吡啶-3-羧酸乙酯

- 4-溴-6-乙基吡啶-3-羧酸乙酯

比较: 4-溴-6-甲基吡啶-3-羧酸乙酯是独特的,因为它在吡啶环上的溴和甲基的位置,这会影响其化学反应性和生物活性。 与它的类似物相比,它可能表现出不同的结合亲和力和选择性,使其成为特定应用中宝贵的化合物 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 6-Bromo-3-Methoxy-1-Methyl-2-Oxo-1,2-Dihydro-4-Pyridinecarboxylate ()

- Structure : Bromine at position 6, methoxy at position 3, and a 1-methyl-2-oxo-dihydropyridine core.

- Key Differences :

- The dihydro ring introduces conformational rigidity compared to the fully aromatic target compound.

- Methoxy group at position 3 enhances electron density, altering reactivity in electrophilic substitutions.

- Applications : Likely used in heterocyclic chemistry for ring-opening or oxidation reactions.

Ethyl 6-Bromo-4-Chloro-1,5-Naphthyridine-3-Carboxylate (, BP 243021083181-13-8)

- Structure : Bromine at position 6, chlorine at position 4, fused naphthyridine ring.

- Key Differences :

- Naphthyridine core increases π-conjugation and may improve binding in medicinal chemistry applications.

- Chlorine at position 4 adds a second halogen, enabling sequential cross-coupling reactions.

- Applications: Potential use in dual-functionalized catalyst systems or multi-step syntheses.

Methyl 2-Amino-6-Bromopyridine-3-Carboxylate ()

- Structure: Bromine at position 6, amino group at position 2, methyl ester.

- Key Differences: Amino group introduces nucleophilicity and hydrogen-bonding capability. Methyl ester (vs. ethyl) may alter solubility and hydrolysis kinetics.

- Applications: Building block for aminoquinolines or metal-chelating ligands.

Core Structural Modifications

Ethyl 6-Bromo-1H-Pyrrolo[3,2-c]Pyridine-3-Carboxylate ()

- Structure : Fused pyrrolopyridine ring with bromine at position 5.

- Key Differences :

- The fused bicyclic system enhances planarity and electronic delocalization, impacting absorption spectra.

- Reduced steric hindrance compared to 6-methyl substituents.

- Applications : Fluorescent probes or kinase inhibitors due to extended conjugation.

Ethyl 6-Bromo-1-Methyl-1H-Pyrazolo[4,3-b]Pyridine-3-Carboxylate ()

- Structure : Pyrazolopyridine core with bromine at position 6 and a methyl group on the pyrazole ring.

- Key Differences: Pyrazole ring introduces additional nitrogen atoms, altering acidity and coordination chemistry.

- Applications : Anticancer or antiviral agents targeting nucleotide-binding proteins.

Comparative Data Table

生物活性

Ethyl 4-bromo-6-methylpyridine-3-carboxylate, a derivative of picolinic acid, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₉H₁₀BrNO₂, with a molecular weight of 244.08 g/mol. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can be synthesized through bromination of 6-methylpicolinic acid followed by esterification with ethanol. The synthesis typically involves the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and an acid catalyst for the esterification process.

The biological activity of this compound largely depends on its structural features. The presence of the bromine atom at the 4-position and the ethyl ester group enhances its reactivity and potential interactions with biological targets. The compound may act as a ligand for various receptors or enzymes, modulating their activity through mechanisms such as hydrogen bonding and hydrophobic interactions .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridine can inhibit the growth of certain bacteria and fungi, suggesting that this compound may possess similar activities .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Investigations into related compounds have demonstrated effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors . These findings indicate that this compound could be explored for its neuropharmacological effects.

Case Studies

- Antimicrobial Activity : A study reported that pyridine derivatives showed significant inhibition against various bacterial strains, highlighting the potential of this compound in developing new antimicrobial agents .

- Neuropharmacological Potential : In a comparative study involving various pyridine derivatives, it was found that certain modifications led to enhanced binding affinity for serotonin receptors, indicating a possible mechanism for therapeutic action against anxiety disorders .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-bromopicolinate | Lacks methyl group at position 6 | Moderate antimicrobial activity |

| Ethyl 6-methylpicolinate | Lacks bromine atom at position 4 | Lower neuroactivity compared to brominated derivatives |

| Ethyl 4-chloro-6-methylpicolinate | Chlorine instead of bromine | Different reactivity; potential anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。